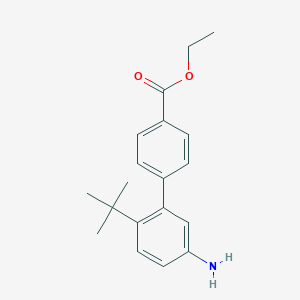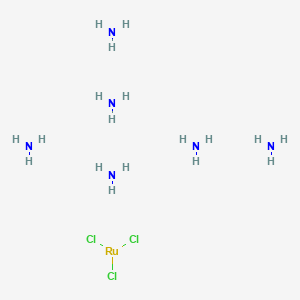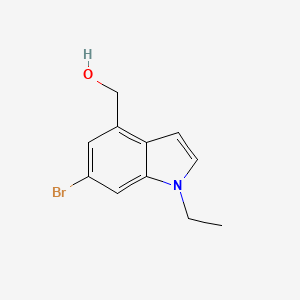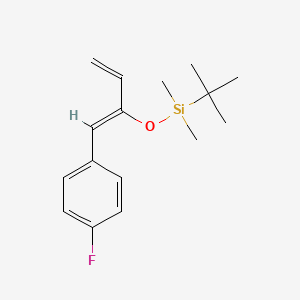
(Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane is an organic compound that features a tert-butyl group, a fluorophenyl group, and a butadiene moiety linked through an oxygen atom to a dimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane typically involves the reaction of a fluorophenyl-substituted butadiene with tert-butyl(dimethyl)silyl chloride under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, including advanced materials and coatings. Its unique properties make it a candidate for applications requiring specific chemical functionalities.
Mécanisme D'action
The mechanism of action of (Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane involves its interaction with various molecular targets depending on the specific reaction or application. In oxidation reactions, the compound’s silicon-oxygen bond plays a crucial role, while in substitution reactions, the fluorophenyl group is the primary site of reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triethyl({[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy})silane
- 1-((E)-4-(4-fluorophenyl)buta-1,3-dien-2-yl)adamantane
- 3-[(3E)-4-(4-fluorophenyl)buta-1,3-dien-2-yl]-4,6-dimethyl-1,2,5,6-tetrahydropyridin-2-one
Uniqueness
(Z)-tert-butyl((1-(4-fluorophenyl)buta-1,3-dien-2-yl)oxy)dimethylsilane is unique due to its combination of a tert-butyl group, a fluorophenyl group, and a butadiene moiety linked to a dimethylsilane group. This specific arrangement of functional groups imparts distinct chemical properties and reactivity patterns that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C16H23FOSi |
|---|---|
Poids moléculaire |
278.44 g/mol |
Nom IUPAC |
tert-butyl-[(1Z)-1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C16H23FOSi/c1-7-15(18-19(5,6)16(2,3)4)12-13-8-10-14(17)11-9-13/h7-12H,1H2,2-6H3/b15-12- |
Clé InChI |
LSTSCCXXVFDPGH-QINSGFPZSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O/C(=C\C1=CC=C(C=C1)F)/C=C |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(=CC1=CC=C(C=C1)F)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


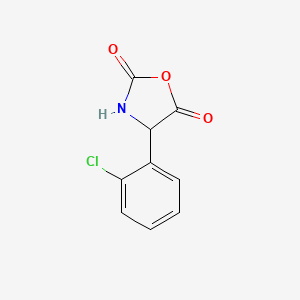
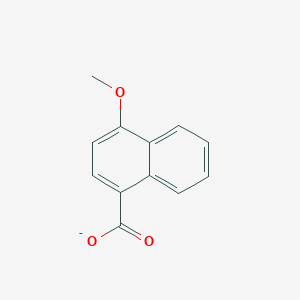
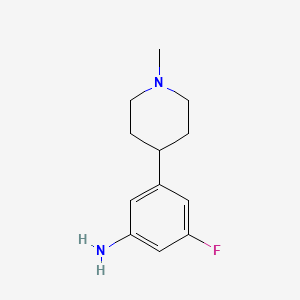
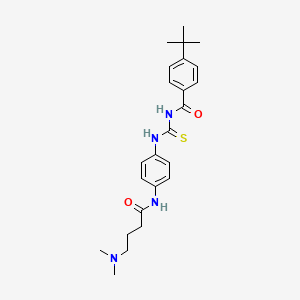

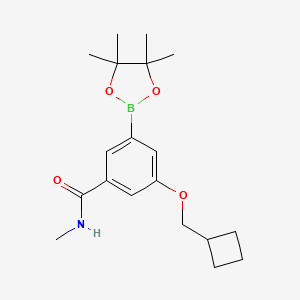
![1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13726022.png)
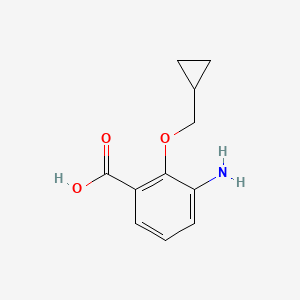
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid](/img/structure/B13726033.png)
![3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13726051.png)

